molecular formula C12H12N2O B14251588 1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one CAS No. 497843-36-4

1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one

Cat. No.: B14251588
CAS No.: 497843-36-4
M. Wt: 200.24 g/mol
InChI Key: GJAHAFVXSLLAOG-UHFFFAOYSA-N
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Description

1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system that includes a benzene ring and a naphthyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids. Another approach is the reaction of 10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo-[b]-1,6-naphthyridines with amine hydrochlorides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one involves its interaction with specific molecular targets. For example, as a phosphodiesterase 5 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic guanosine monophosphate (cGMP). This leads to increased levels of cGMP, which can have various physiological effects, such as vasodilation and improved cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one is unique due to its specific ring structure and the position of the nitrogen atoms

Properties

CAS No.

497843-36-4

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-one

InChI

InChI=1S/C12H12N2O/c15-12-9-4-2-1-3-8(9)10-7-13-6-5-11(10)14-12/h1-4,13H,5-7H2,(H,14,15)

InChI Key

GJAHAFVXSLLAOG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NC(=O)C3=CC=CC=C23

Origin of Product

United States

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